CID 12426065
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 12426065” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
The preparation of CID 12426065 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include the following steps:
Synthesis: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts.
Purification: After synthesis, the compound undergoes purification processes to remove any impurities and ensure high purity.
Crystallization: The purified compound is then crystallized to obtain the desired crystal forms, which have good physiochemical stability and uniform particle size.
Analyse Chemischer Reaktionen
CID 12426065 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions: The reactions typically involve the use of reagents such as sulfur dioxide, alcohol solvents, and specific catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CID 12426065 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes to study its properties and behavior.
Biology: In biological research, the compound is used to investigate its effects on different biological systems and organisms.
Industry: This compound is used in industrial processes for the production of various chemical products.
Wirkmechanismus
The mechanism of action of CID 12426065 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
CID 12426065 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,2,6,6-Tetramethylpiperidine: This compound is an organic amine with similar chemical properties.
Tranexamic acid: This compound is used in medicine and has a similar mechanism of action.
Indaziflam: This compound is an inhibitor of cellulose biosynthesis and has unique applications in agriculture.
Eigenschaften
Molekularformel |
C6H13OSi |
---|---|
Molekulargewicht |
129.25 g/mol |
InChI |
InChI=1S/C6H13OSi/c1-4-7-8(5-2)6-3/h4H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
CYGJKDZGGGPVOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.